N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-5-12-24-16-9-7-15(8-10-16)19(23)22-20-21-17-11-6-14(2)13-18(17)25-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJPMWTQAGIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction using 4-hydroxybenzamide and pentyl bromide in the presence of a base such as potassium carbonate.
Final Coupling Reaction: The final step involves the coupling of the 6-methylbenzothiazole derivative with the pentyloxybenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties, such as N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide, exhibit promising anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Studies:
- Study on Antitumor Activity : A study evaluated the anticancer effects of various benzothiazole derivatives, including those similar to this compound. The findings suggested that these compounds could inhibit the growth of specific cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against human colorectal carcinoma cells (HCT116) .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial effects. The compound's structure allows it to interact with microbial targets effectively.
Case Studies:
- Antimicrobial Evaluation : Research has demonstrated that benzothiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various strains . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole Ring | Essential for anticancer and antimicrobial activity |
| Pentyloxy Group | Enhances lipophilicity and cellular uptake |
| Substituents on Aromatic Rings | Modulates binding affinity to target proteins |
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Analysis :
- Thermal Stability : Compounds with rigid substituents (e.g., bromo, triazole) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas alkoxy chains may reduce crystallinity .
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of the Methyl Group : A methyl group is introduced at the 6-position via Friedel-Crafts alkylation using methyl chloride and aluminum chloride.
- Attachment of the Pentyloxy Group : The pentyloxy group is added through etherification with 4-hydroxybenzamide and pentyl bromide in the presence of a base.
- Final Coupling Reaction : The final step involves coupling the 6-methylbenzothiazole derivative with the pentyloxybenzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst .
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In a study evaluating its effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer), it was found to inhibit cell proliferation significantly. The compound induced apoptosis and caused cell cycle arrest at various concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Disruption of cell membranes |
| Anticancer | Inhibits A431 and A549 proliferation | Induces apoptosis, causes cell cycle arrest |
| Anti-inflammatory | Reduces inflammatory markers (IL-6, TNF-α) | Modulates inflammatory pathways |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It can modulate receptors associated with inflammation and cancer progression.
- Signal Pathway Interference : The compound affects key signaling pathways that regulate apoptosis and inflammation, leading to reduced tumor growth and inflammation .
Case Studies
- Anticancer Study : A study published in PubMed Central evaluated several benzothiazole derivatives for their anticancer activities. Among these, this compound was noted for significantly reducing the viability of cancer cells compared to control groups .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various benzothiazole compounds, including this specific derivative. Results indicated potent activity against multiple strains of bacteria, highlighting its potential for development into a therapeutic agent for infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
